Methyl5-chloro-2-methyl-1H-benzo[d]imidazole-6-carboxylate
Description
Methyl5-chloro-2-methyl-1H-benzo[d]imidazole-6-carboxylate is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .
Properties
Molecular Formula |
C10H9ClN2O2 |
|---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
methyl 6-chloro-2-methyl-1H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C10H9ClN2O2/c1-5-12-8-3-6(10(14)15-2)7(11)4-9(8)13-5/h3-4H,1-2H3,(H,12,13) |
InChI Key |
WENJHTPOOZSOBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C(=C2)C(=O)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl5-chloro-2-methyl-1H-benzo[d]imidazole-6-carboxylate typically involves the cyclization of amido-nitriles in the presence of a catalyst. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis protocols that ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to facilitate large-scale production .
Chemical Reactions Analysis
Nucleophilic Substitution at Position 5
The chlorine atom at position 5 is susceptible to nucleophilic substitution under specific conditions. This reaction allows the introduction of new functional groups, such as amines or alkoxy moieties, enhancing the compound’s utility in medicinal chemistry.
Example Reaction Pathway:
Key factors influencing reactivity include solvent polarity (e.g., DMF or DMSO) and temperature (typically 80–120°C).
Ester Hydrolysis
The carboxylate ester group at position 6 undergoes hydrolysis to yield the corresponding carboxylic acid. This transformation is critical for generating bioactive metabolites or intermediates for further derivatization.
Conditions and Reagents:
-
Acidic Hydrolysis: HCl or H₂SO₄ in aqueous ethanol (reflux).
-
Basic Hydrolysis: NaOH or KOH in water/THF (60–80°C).
Product:
5-Chloro-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid.
Cyclization Reactions
The benzimidazole core participates in cyclization reactions under acidic or catalytic conditions, forming fused heterocyclic systems. These reactions are pivotal for synthesizing polycyclic compounds with enhanced biological activity .
Example:
Reaction with hydrazine derivatives forms triazolo-benzimidazole hybrids, which are explored for kinase inhibition .
Functionalization via Cross-Coupling
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) enable aryl or alkyl group introduction at position 5. Such modifications are leveraged in drug discovery to optimize pharmacokinetic properties .
Typical Catalysts:
Comparative Reactivity of Benzimidazole Derivatives
The reactivity profile of methyl 5-chloro-2-methyl-1H-benzo[d]imidazole-6-carboxylate is distinct from structurally related compounds due to its substitution pattern:
| Compound | Key Functional Groups | Dominant Reactivity |
|---|---|---|
| Methyl 5-bromo-1H-benzo[d]imidazole-6-carboxylate | Br at position 5 | Faster nucleophilic substitution vs. Cl |
| Methyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate | Cl at position 6 | Preference for electrophilic aromatic substitution |
Mechanistic Insights
-
Nucleophilic Substitution: Proceeds via an SₙAr mechanism, facilitated by electron-withdrawing groups on the benzimidazole ring.
-
Ester Hydrolysis: Follows a base- or acid-catalyzed nucleophilic acyl substitution pathway.
Scientific Research Applications
Anticancer Activity
Mechanisms of Action:
Methyl5-chloro-2-methyl-1H-benzo[d]imidazole-6-carboxylate has been identified as a microtubule-targeting agent (MTA). It induces mitotic arrest in rapidly dividing cancer cells, which is a crucial mechanism for its anticancer effects. Studies have shown that it exhibits potent cytotoxicity against various cancer cell lines, including breast cancer and cervical cancer cells.
Case Study:
In a study published in Oncotarget, this compound demonstrated significant anti-tumor activity in vitro and in vivo against breast cancer models. The compound's ability to inhibit tubulin polymerization was highlighted as a key factor in its efficacy against cancer cells .
Data Table: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 10.5 | Oncotarget |
| HeLa (Cervical) | 8.3 | Oncotarget |
| HCT-116 (Colon) | 12.0 | Pharmaceuticals |
Antimicrobial Properties
Antibacterial Activity:
The compound has also been evaluated for its antibacterial properties. Research indicates that it exhibits varying degrees of activity against Gram-positive and Gram-negative bacteria.
Case Study:
A study assessing the antimicrobial efficacy of various benzimidazole derivatives found that this compound showed promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, demonstrating its potential as an antimicrobial agent .
Data Table: Antimicrobial Activity
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | 15 | 50 | Pharmaceuticals |
| Escherichia coli | 12 | 75 | Pharmaceuticals |
Central Nervous System Disorders
Potential Therapeutic Applications:
Research into the allosteric modulation of G protein-coupled receptors (GPCRs) suggests that this compound may play a role in developing treatments for CNS disorders. The compound's structural characteristics allow it to interact with GPCRs, which are critical targets for many neurological conditions.
Case Study:
A study focused on the discovery of allosteric modulators highlighted this compound as a candidate for further development due to its favorable binding properties and potential to enhance receptor activity .
Mechanism of Action
The mechanism of action of Methyl5-chloro-2-methyl-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl5-chloro-2-methyl-1H-benzo[d]imidazole-6-carboxylate include other substituted benzimidazoles, such as:
- 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole
- 1,2,4-trisubstituted imidazoles
- 2,4-disubstituted NH-imidazoles
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which can confer unique biological and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Methyl5-chloro-2-methyl-1H-benzo[d]imidazole-6-carboxylate (CAS Number: 126436-19-9) is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.
- Molecular Formula: C₁₀H₉ClN₂O₂
- Molecular Weight: 224.64 g/mol
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. A study evaluating various benzimidazole compounds found that certain derivatives showed potent activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MIC) ranging from 32 µg/mL to >512 µg/mL depending on the substitution pattern. Specifically, the unsubstituted derivatives demonstrated higher potency compared to their methylated counterparts .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Unsubstituted Derivative | 32 | Gram-positive bacteria |
| Methylated Derivative | >512 | Gram-positive bacteria |
Anticancer Activity
Imidazoles, including this compound, have been studied for their anticancer properties. A review highlighted the antiproliferative effects of imidazole derivatives on various cancer cell lines, including melanoma and cervical cancer. Some compounds exhibited IC₅₀ values comparable to standard chemotherapeutics like sorafenib .
In vitro studies demonstrated that certain analogs of benzimidazole showed promising results against human cancer cell lines, suggesting that this compound may also possess similar properties. For instance, the IC₅₀ values for some imidazoles ranged from 16.1 µM to over 100 µM depending on the specific structure and substitution .
Anti-inflammatory Activity
The anti-inflammatory potential of benzimidazole derivatives has been documented in several studies. Compounds synthesized from benzimidazole frameworks were evaluated for their in vitro antioxidant activity and subsequently tested for anti-inflammatory effects. Selected compounds showed significant inhibition of inflammatory markers and were effective in reducing pain in animal models .
Case Studies
- Antimicrobial Evaluation : A study on various pyrazole derivatives indicated that compounds closely related to this compound exhibited strong antimicrobial activity with MIC values as low as 0.22 µg/mL against certain pathogens .
- Antitumor Activity : Research into imidazole derivatives revealed that specific structural modifications led to enhanced antiproliferative activity against multiple cancer cell lines. For example, modifications at the 5-position significantly influenced the cytotoxicity profiles of these compounds .
Q & A
Q. What is a standard synthetic route for Methyl 5-chloro-2-methyl-1H-benzo[d]imidazole-6-carboxylate?
The compound can be synthesized via cyclocondensation of substituted o-phenylenediamine derivatives with appropriate carbonyl sources. For example, refluxing intermediates (e.g., 5-chloro-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid) with methanol and catalytic sulfuric acid for 72 hours facilitates esterification . Purification typically involves filtration and column chromatography using silica gel. Reaction optimization may require adjusting solvent polarity, acid concentration, or temperature gradients to improve yield .
Q. Which analytical techniques are critical for structural confirmation?
Key methods include:
Q. How can researchers evaluate the compound’s solubility and stability?
Solubility is tested in solvents like DMSO, methanol, or aqueous buffers (pH 1–13) via shake-flask methods. Stability studies involve storing the compound under varying temperatures (4°C to 40°C) and humidity levels (40–80% RH), followed by HPLC analysis to detect degradation products .
Advanced Research Questions
Q. What strategies optimize synthetic yield and minimize byproducts?
- Extended reaction times : Reflux for >72 hours to ensure complete esterification .
- Coupling agents : Use HATU or TEA in DMF for activating carboxyl groups in intermediate steps .
- Design of Experiments (DoE) : Statistical optimization of variables (e.g., molar ratios, temperature) to identify critical parameters .
Q. How can computational tools predict biological activity?
- Molecular docking : Software like AutoDock Vina evaluates binding affinity to targets (e.g., EGFR kinase domain) using crystal structures from the Protein Data Bank .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) and toxicity risks (e.g., hepatotoxicity) .
Q. How to resolve contradictions in experimental data (e.g., inconsistent bioactivity)?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific effects.
- Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to observed discrepancies .
- Crystallographic analysis : Resolve structural ambiguities (e.g., tautomerism) via X-ray diffraction using SHELX software .
Q. What methodologies quantify impurities in batch synthesis?
- Reference standards : Use certified impurities (e.g., Selumetinib Impurity 20 analogs) for HPLC calibration .
- Forced degradation : Expose the compound to heat, light, or oxidative stress (H2O2) to simulate degradation pathways .
Q. How to design derivatives for enhanced pharmacological profiles?
- Substituent effects : Replace the 5-chloro group with electron-withdrawing groups (e.g., -CF3) to modulate electronic properties .
- Prodrug strategies : Synthesize hydrazide derivatives (e.g., 2-(4-substitutedphenyl)-1H-benzo[d]imidazole-6-carbohydrazide) for improved solubility .
Methodological Notes
- Crystallography : For X-ray structure determination, grow single crystals via slow evaporation in ethanol/water mixtures. Refinement with SHELXL ensures accurate bond-length and angle measurements .
- Biological assays : Pair in vitro cytotoxicity (MTT assay) with Western blotting to validate target inhibition (e.g., EGFR phosphorylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
